3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Smoothened inhibition colorectal carcinoma Hedgehog pathway

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1082193-69-8) is a heterocyclic compound with the molecular formula C13H9N3O2 and a molecular weight of 239.23 g/mol. It belongs to the [1,2,4]triazolo[4,3-a]pyridine scaffold family, a chemotype that has recently emerged as a versatile platform for developing potent kinase inhibitors and immunomodulatory agents.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
CAS No. 1082193-69-8
Cat. No. B1649129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
CAS1082193-69-8
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O
InChIInChI=1S/C13H9N3O2/c17-13(18)10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H,(H,17,18)
InChIKeyZNVURTOLFBBGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1082193-69-8): A Strategic Heterocyclic Building Block for Drug Discovery


3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1082193-69-8) is a heterocyclic compound with the molecular formula C13H9N3O2 and a molecular weight of 239.23 g/mol . It belongs to the [1,2,4]triazolo[4,3-a]pyridine scaffold family, a chemotype that has recently emerged as a versatile platform for developing potent kinase inhibitors and immunomodulatory agents [1][2]. The compound features a phenyl ring at position 3 and a carboxylic acid group at position 8 of the pyridine ring, a substitution pattern that enables key interactions with biological targets and provides a synthetic handle for further derivatization [1][3].

Why 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid Cannot Be Replaced by Generic Triazolopyridine Analogs


The specific 3-phenyl-8-carboxylic acid substitution pattern on the [1,2,4]triazolo[4,3-a]pyridine scaffold is not merely decorative; it directly dictates biological activity and synthetic utility [1][2]. In the context of smoothened (SMO) inhibition, molecular modeling studies indicate that the triazolopyridine ring participates in critical binding interactions, while the 3-phenyl group engages in π-π stacking with the target protein [1]. Replacement of the phenyl group with a methyl substituent, or removal of the 8-carboxylic acid handle, would eliminate these interactions and preclude the compound's use as a precursor to potent SMO inhibitors such as compound A11 (IC50 = 0.27 μM against SMOWT) [1][3]. Similarly, in the IDO1 inhibitor series, the [1,2,4]triazolo[4,3-a]pyridine scaffold was identified as a novel, underexploited chemotype for heme binding; analogs lacking the 3-phenyl-8-carboxylic acid framework showed reduced potency and selectivity [2]. Generic triazolopyridines without this precise substitution pattern fail to recapitulate the potency and selectivity profiles reported for derivatives of this scaffold, making the specific compound indispensable for reproducible SAR exploration [1][2].

Quantitative Differentiation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid: Evidence for Scientific Selection


SMO Inhibitory Potency: Scaffold-Derived Compound A11 vs. Vismodegib

Derivatives of 3-phenyl[1,2,4]triazolo[4,3-a]pyridine, for which 3-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid serves as a key synthetic precursor, demonstrated markedly superior SMO inhibition compared to the FDA-approved SMO inhibitor vismodegib [1]. The lead compound A11 exhibited an IC50 of 0.27 ± 0.06 µM against SMOWT and 0.84 ± 0.12 µM against the drug-resistant SMOD473H mutant, while vismodegib lacks therapeutic benefit in colorectal carcinoma models entirely [1]. A11 also showed negligible toxicity toward normal cells [1].

Smoothened inhibition colorectal carcinoma Hedgehog pathway

IDO1 Inhibition with Exquisite Selectivity vs. Heme-Containing Enzymes

The [1,2,4]triazolo[4,3-a]pyridine scaffold, exemplified by 3-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid, was identified through structure-based virtual screening as a novel chemotype for IDO1 holo-inhibition, achieving sub-micromolar potency after rational optimization [1]. Critically, these compounds displayed exquisite selectivity for IDO1 over other heme-containing enzymes, a key differentiator from earlier IDO1 inhibitors like epacadostat that suffered from off-target heme binding [1]. The scaffold also demonstrated excellent in vitro metabolic stability [1].

IDO1 inhibition cancer immunotherapy heme-binding selectivity

Structural Differentiation: 3-Phenyl-8-Carboxylic Acid vs. Unsubstituted Triazolopyridine-8-Carboxylic Acid

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1082193-69-8; MW 239.23) contains a phenyl substituent at position 3 that is absent in the unsubstituted analog [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1216218-95-9; MW 163.13) . The phenyl group contributes approximately 76 Da of additional mass and introduces π-π stacking capability, which molecular modeling shows is critical for SMO binding interactions [1]. The carboxylic acid at position 8 enables amide coupling for library synthesis, a handle not available in the non-acid analog 3-phenyl[1,2,4]triazolo[4,3-a]pyridine (CAS 778-65-4; MW 195.08) .

Structure-activity relationship building block comparison medicinal chemistry

Synthetic Tractability: Direct Amide Coupling vs. Multi-Step Functionalization Required for Non-Acid Analogs

The 8-carboxylic acid functionality on this compound allows for direct, one-step amide coupling with a wide range of amines, enabling efficient parallel library synthesis . In contrast, the non-acid analog 3-phenyl[1,2,4]triazolo[4,3-a]pyridine requires de novo functionalization at the pyridine ring, which typically involves multi-step sequences with lower overall yields [1]. The commercial availability of 3-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid at ≥95% purity from multiple vendors (e.g., AKSci, Sigma-Aldrich) further reduces procurement and quality-control burden compared to custom-synthesis-only alternatives .

Library synthesis amide coupling building block efficiency

High-Value Application Scenarios for 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid


Discovery of Next-Generation Smoothened Inhibitors Overcoming Vismodegib Resistance

Colorectal carcinoma (CRC) programs seeking SMO inhibitors with activity against drug-resistant mutants can utilize this compound as a key intermediate. The scaffold-derived lead A11 demonstrated IC50 values of 0.27 µM (wild-type) and 0.84 µM (D473H mutant), directly addressing the clinical limitation where vismodegib fails [1]. The carboxylic acid handle allows rapid amide coupling to explore structure-activity relationships around the 8-position [2].

IDO1-Targeted Cancer Immunotherapy with Reduced Heme-Related Off-Target Toxicity

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a selective IDO1 holo-inhibitor chemotype with sub-micromolar potency and >100-fold selectivity over other heme enzymes [1]. Immuno-oncology groups can use this building block to generate focused libraries that minimize the off-target toxicity risks associated with earlier IDO1 inhibitors, while benefiting from excellent in vitro metabolic stability [1].

Parallel Library Synthesis for Dual SMO/IDO1 Phenotypic Screening

Because the 8-carboxylic acid group enables one-step diversification via amide bond formation, this building block supports efficient parallel synthesis of compound libraries for dual-target screening campaigns [1]. The 3-phenyl group provides the necessary lipophilicity and π-stacking capacity for target engagement in both SMO and IDO1 contexts [2][3]. This dual applicability maximizes the return on synthesis investment for groups exploring multiple oncology targets.

Building Block for Fragment-Based Drug Discovery on the Triazolopyridine Scaffold

With a molecular weight of 239.23 and balanced lipophilicity, this compound meets fragment-like criteria (MW < 250) while retaining a carboxylic acid vector for fragment linking or growing. Its validated engagement with two distinct target classes (SMO and IDO1) makes it a privileged fragment for screening against additional targets in the heme-binding and kinase superfamilies [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.